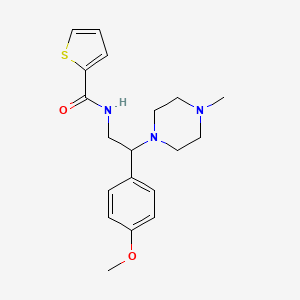

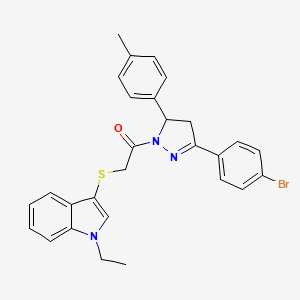

![molecular formula C17H14BrClN2O3S B2484193 5-溴-N-(4-氯苯并[d]噻唑-2-基)-N-((四氢呋喃-2-基)甲基)呋喃-2-甲酰胺 CAS No. 1171889-67-0](/img/structure/B2484193.png)

5-溴-N-(4-氯苯并[d]噻唑-2-基)-N-((四氢呋喃-2-基)甲基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including condensation, nitration, bromination, formylation, and acylation processes. For example, Aleksandrov and Elchaninov (2017) describe the synthesis of related heterocyclic compounds through the condensation of amines with carbonyl chlorides, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions, leading to thioamides, which are then oxidized to yield the desired heterocycles (Aleksandrov & Elchaninov, 2017). Such methodologies could be adapted for the synthesis of the compound , with specific reagents and conditions optimized for the introduction of bromo, chlorobenzo[d]thiazol, and tetrahydrofuran-2-ylmethyl groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described is characterized by the presence of multiple rings, including furan and thiazole, which impact their chemical reactivity and potential interactions. Structural analysis typically involves spectroscopic methods such as NMR, IR, and X-ray crystallography. Anuradha et al. (2014) conducted detailed structural analyses on a related heterocyclic compound, providing insights into its molecular geometry, electronic structure, and intermolecular interactions (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically includes electrophilic substitution reactions on the furan and thiazole rings, as evidenced by research on similar molecules. Aleksandrov and Elchaninov (2017) highlight reactions like nitration, bromination, and acylation, which are influenced by the electronic and steric nature of the substituents on the rings (Aleksandrov & Elchaninov, 2017).

科学研究应用

合成和表征

通过溴化、环化和与碱反应等各种方法合成了与指定化学物质类似结构的化合物。例如,研究表明通过对呋喃衍生物进行溴化并随后与不同亲核试剂反应,可以合成新颖的化合物,从而创造出各种在药理学上相关的结构(Saldabol et al., 1975; Hartung et al., 2003)。这些方法对于开发具有潜在治疗应用的新化合物至关重要。

反应性和应用

呋喃衍生物的反应性已在各种研究中得到探索,揭示了它们在创造具有重要生物活性的复杂分子方面的潜力。例如,乙酸乙酯基-5-甲基-4-(1,2,3-噻二唑-4-基)呋喃-2-羧酸乙酯与碱的反应导致了具有抗原虫活性潜力的化合物的形成(Remizov et al., 2019)。此外,使用酯作为阻断基进行钯催化的直接杂环化反应已被用于合成双杂环芳烃,展示了呋喃衍生物在有机合成中的多功能性(Fu et al., 2012)。

潜在的治疗应用

尽管要求排除与药物使用、剂量和副作用相关的信息,但值得注意的是,结构类似的化合物在各种治疗应用的临床前研究中显示出有希望的结果。这些应用包括抗肿瘤活性、抗微生物特性以及作为镇痛剂的潜力(Stevens et al., 1984; Bachar & Lahiri, 2004)。这些发现强调了探索围绕呋喃衍生物的化学空间对于新药物发现的重要性。

属性

IUPAC Name |

5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O3S/c18-14-7-6-12(24-14)16(22)21(9-10-3-2-8-23-10)17-20-15-11(19)4-1-5-13(15)25-17/h1,4-7,10H,2-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINGSUWHBMIKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)

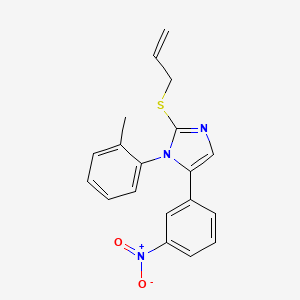

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

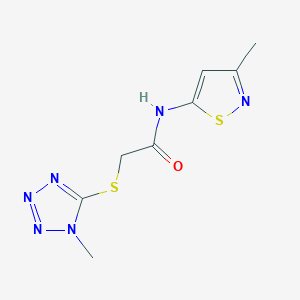

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)

![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)